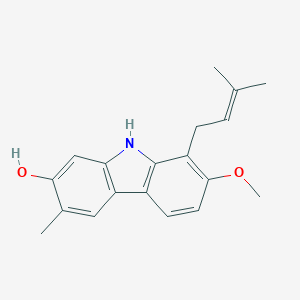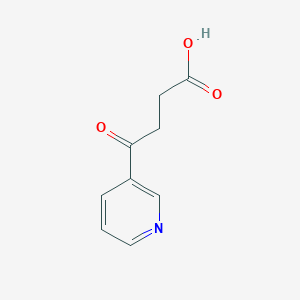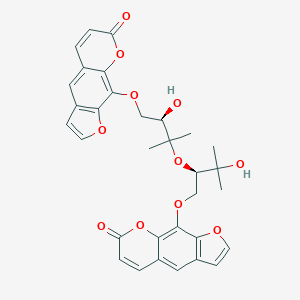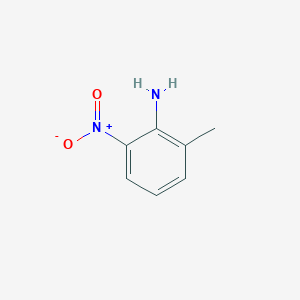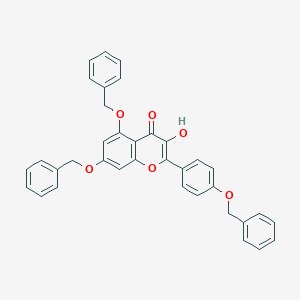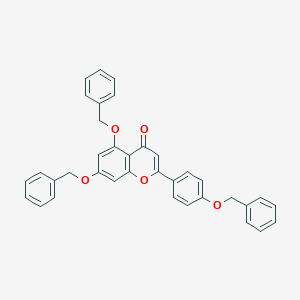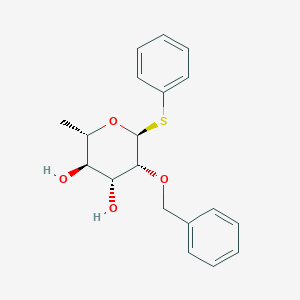
I-Rau-papc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
I-Rau-papc is a novel synthetic peptide that has been gaining attention in scientific research for its potential therapeutic applications. The peptide is a derivative of the natural peptide Rauwolscine, which is found in the bark of the African tree Pausinystalia yohimbe. I-Rau-papc has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity effects.
作用机制
I-Rau-papc exerts its biological effects by binding to the alpha-2 adrenergic receptor (α2-AR). The peptide has a high affinity for the α2C-AR subtype, which is predominantly expressed in adipose tissue and the pancreas. Binding of I-Rau-papc to the α2C-AR receptor leads to the activation of the G protein-coupled receptor (GPCR) signaling pathway, which results in the inhibition of adenylyl cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the inhibition of protein kinase A (PKA) activity and the downstream signaling pathways that regulate inflammation, cancer, diabetes, and obesity.
生化和生理效应
I-Rau-papc has been shown to have a wide range of biochemical and physiological effects. The peptide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). I-Rau-papc also induces apoptosis in cancer cells and inhibits tumor growth in animal models. Additionally, the peptide improves glucose tolerance and insulin sensitivity in animal models of diabetes. I-Rau-papc also reduces body weight and adipose tissue mass in animal models of obesity.
实验室实验的优点和局限性
One of the advantages of using I-Rau-papc in lab experiments is its high specificity for the α2C-AR receptor. This allows researchers to selectively target this receptor subtype and study its downstream signaling pathways. Another advantage is the ease of synthesis and purification of the peptide using SPPS and HPLC techniques. However, one of the limitations of using I-Rau-papc in lab experiments is its high cost, which may limit its use in large-scale studies.
未来方向
There are several future directions for the research on I-Rau-papc. One direction is to study the peptide's effects on other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to investigate the peptide's potential as a drug candidate for the treatment of inflammation, cancer, diabetes, and obesity. Additionally, future studies could focus on optimizing the synthesis method and improving the pharmacokinetic properties of the peptide.
合成方法
I-Rau-papc is synthesized using solid-phase peptide synthesis (SPPS) technology. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain a pure product. The purity of the peptide is confirmed using mass spectrometry and analytical HPLC.
科学研究应用
I-Rau-papc has been extensively studied in vitro and in vivo for its potential therapeutic applications. The peptide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). I-Rau-papc has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, the peptide has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models of diabetes. I-Rau-papc has also been found to have anti-obesity effects by reducing body weight and adipose tissue mass in animal models of obesity.
属性
CAS 编号 |
102606-26-8 |
|---|---|
产品名称 |
I-Rau-papc |
分子式 |
C28H33IN4O2 |
分子量 |
582.5 g/mol |
IUPAC 名称 |
(15S,18S,19S,20S)-N-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |
InChI |
InChI=1S/C28H33IN4O2/c29-21-13-16(5-7-22(21)30)9-11-31-28(35)26-20-14-24-27-19(18-3-1-2-4-23(18)32-27)10-12-33(24)15-17(20)6-8-25(26)34/h1-5,7,13,17,20,24-26,32,34H,6,8-12,14-15,30H2,(H,31,35)/t17-,20+,24?,25+,26+/m1/s1/i29-2 |
InChI 键 |
UMARCJBKMLPVIC-NGRBKRPBSA-N |
手性 SMILES |
C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NCCC6=CC(=C(C=C6)N)[125I])O |
SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NCCC6=CC(=C(C=C6)N)I)O |
规范 SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NCCC6=CC(=C(C=C6)N)I)O |
同义词 |
17-hydroxy-20-yohimban-16-(N-4-amino-3-iodophenethyl)carboxamide I-rau-pAPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



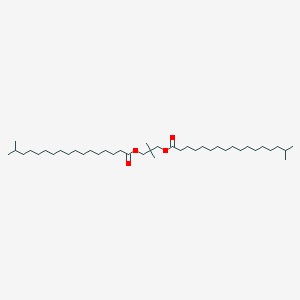
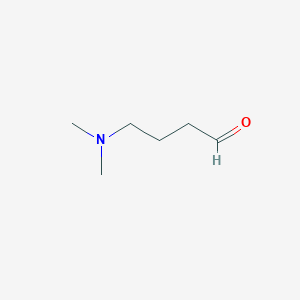
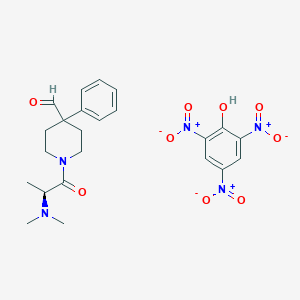
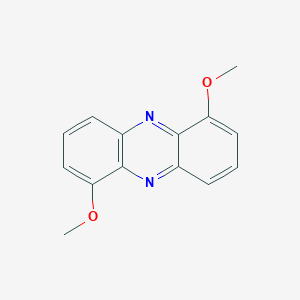
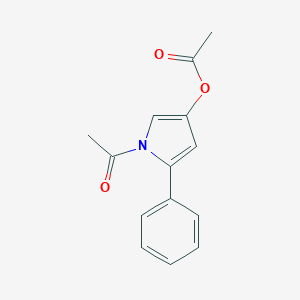
![4-[Benzyl(methyl)amino]butanenitrile](/img/structure/B18878.png)
